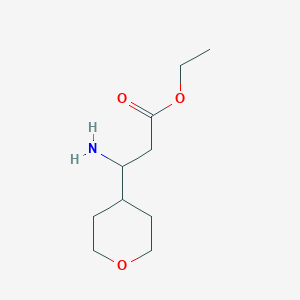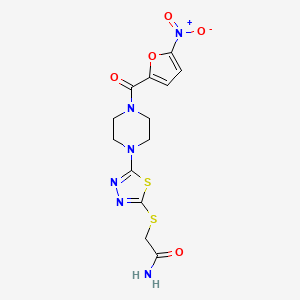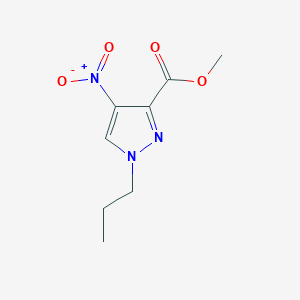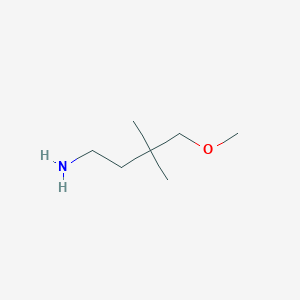![molecular formula C24H22N4O5S B2579921 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-33-6](/img/structure/B2579921.png)
4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a compound that has been designed due to the wide range of bioactivities of sulfonamide and benzamide pharmacophores . It has been reported to have significant inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes at nanomolar levels .
Synthesis Analysis
The compound was synthesized for the first time (except compounds 3c and 3d) by a conventional method using 4-(4-methoxybenzylidene)-2 . The structure elucidation of the compounds was carried out by 1H NMR, 13C NMR, and HRMS spectra .
Molecular Structure Analysis
The molecular formula of the compound is C18H18N4O4S . The compound is a part of the 1,3,4-thiadiazole family, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .
Chemical Reactions Analysis
The compound has been reported to have significant inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes at nanomolar levels . The Ki values were in the range of 4.07 ± 0.38 – 29.70 ± 3.18 nM for hCA I and 10.68 ± 0.98 – 37.16 ± 7.55 nM for hCA II while Ki values for AChE were in the range of 8.91 ± 1.65 – 34.02 ± 5.90 nM .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 386.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 6 . The exact mass of the compound is 386.10487624 g/mol, and the monoisotopic mass is also 386.10487624 g/mol .
Scientific Research Applications
Corrosion Inhibition
One study focused on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid, highlighting their protective layer formation and mixed-type behavior. This research suggests the potential application of related compounds in protecting metals against corrosion (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antioxidant Activities
Another study synthesized 1,3,4-oxadiazole derivatives and evaluated their in vitro biological activities, including antioxidant and antibacterial activities. These findings indicate the possible use of similar compounds in developing new antimicrobial and antioxidant agents (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
Anticancer Evaluation
Research on the synthesis and anticancer evaluation of benzimidazole derivatives, including 1,3,4-oxadiazole compounds, has demonstrated potential anticancer activities. This suggests that compounds within this chemical family may be valuable in cancer research and therapy development (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Mechanism of Action
Target of Action
The compound “4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” contains an oxadiazole ring, which is a common feature in many bioactive molecules . Oxadiazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . .
Mode of Action
Without specific information on the compound, it’s difficult to provide an accurate description of its mode of action. Generally, oxadiazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of “4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide”. As mentioned, oxadiazole derivatives can have diverse biological activities, suggesting they may affect multiple pathways .
Result of Action
The molecular and cellular effects of “4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” would depend on its specific targets and mode of action. Given the potential biological activities of oxadiazole derivatives, this compound could potentially have a range of effects .
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c1-28(16-17-6-4-3-5-7-17)34(30,31)21-14-10-18(11-15-21)22(29)25-24-27-26-23(33-24)19-8-12-20(32-2)13-9-19/h3-15H,16H2,1-2H3,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYNNMRJBSZIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2alpha,6aalpha,12aalpha)]-](/img/structure/B2579838.png)
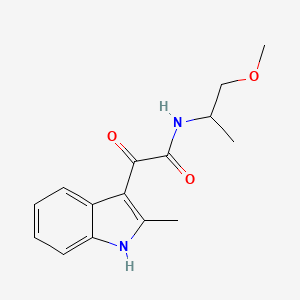

![5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2579842.png)
![2-[(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine dihydrochloride](/img/structure/B2579844.png)

![1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2579846.png)

![3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579850.png)
![1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2579855.png)
